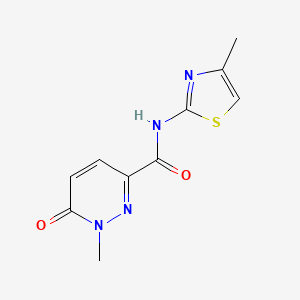

1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the reaction of different esters with amines or hydrazines. For example, the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ^6,1-benzothiazine-3-carboxamides involves the reaction of the methyl ester of a related carboxylic acid with hetarylamines . Similarly, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides is achieved by reacting substituted benzylchlorides and chloroacetic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of synthesized compounds. For instance, the structure of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ^6,1-benzothiazine-3-carboxamides was confirmed using this method . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For example, the base-catalyzed ring opening of N-(aminothioxomethyl)-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides leads to rearrangement products . Understanding these reactions is essential for predicting the behavior of the compound under different conditions and for designing new derivatives with improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss related compounds. For example, the mass spectral study of benzothiazine derivatives indicates a tendency to extrude SO2 , which could be relevant for the stability of the compound. The antimicrobial activity of thieno(2,3-d)pyrimidine derivatives suggests that the compound might also exhibit similar properties .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of various heterocyclic compounds, which possess valuable biological activities. For example, compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines have been prepared from related chemical structures using both conventional and microwave-assisted reaction conditions. These methods provide higher yields in shorter times compared to traditional synthesis methods (Youssef, Azab, & Youssef, 2012).

Biological Relevance and Antimicrobial Activity

Another application includes the synthesis and characterization of metal complexes with oxygen, nitrogen, and oxygen donor Schiff base ligand derived from thiazole and 2-hydroxy-1-naphthaldehyde. These complexes have been evaluated for their antimicrobial activity, showing potential as antimicrobial agents (Nagesh & Mruthyunjayaswamy, 2015).

Antiviral and Cytotoxicity Studies

The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has been investigated. These compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates the potential use of these compounds in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Synthesis of Anticancer Compounds

The development of novel compounds with potential as c-Met kinase inhibitors for cancer treatment has also been explored. These compounds have shown moderate to good antitumor activities, with specific compounds displaying remarkable cytotoxicity against various cancer cell lines. This research contributes to the ongoing search for new anticancer agents (Liu et al., 2020).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting they have various molecular and cellular effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Propiedades

IUPAC Name |

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-5-17-10(11-6)12-9(16)7-3-4-8(15)14(2)13-7/h3-5H,1-2H3,(H,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQYGDCFOWJTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)